molecular formula C7H10F2O2 B13855656 4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one

4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one

Katalognummer: B13855656
Molekulargewicht: 164.15 g/mol
InChI-Schlüssel: NPNKFXPBMKEMGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one is an organic compound characterized by the presence of a difluorocyclopropyl group attached to a hydroxybutanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one typically involves the introduction of the difluorocyclopropyl group into the butanone structure. One common method is the reaction of a suitable precursor, such as 2,2-difluorocyclopropylcarbinol, with a butanone derivative under controlled conditions. The reaction may require the use of catalysts and specific reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Wissenschaftliche Forschungsanwendungen

4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2,2-Difluorocyclopropyl)-1,1’-biphenyl
  • 2-(2,2-Difluorocyclopropyl)naphthalene
  • N-Boc-4-(2,2-difluorocyclopropyl)-L-proline

Uniqueness

4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one is unique due to its specific combination of a difluorocyclopropyl group and a hydroxybutanone backbone. This structural feature imparts distinct physicochemical properties and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H10F2O2

Molekulargewicht

164.15 g/mol

IUPAC-Name

4-(2,2-difluorocyclopropyl)-1-hydroxybutan-2-one

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-5(7)1-2-6(11)4-10/h5,10H,1-4H2

InChI-Schlüssel

NPNKFXPBMKEMGX-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1(F)F)CCC(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.